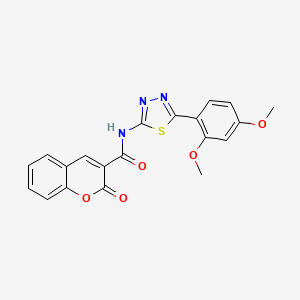
1,5,2-Dioxazepane hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,2-Dioxazepane hydrobromide is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to a class of compounds known as oxazepanes and has a unique chemical structure that makes it an interesting target for drug development.
Applications De Recherche Scientifique
Synthesis and Reactivity : A study by Šafár̆ et al. (2000) delves into the reactions of certain dioxane derivatives, which can offer insights into the behavior and potential applications of 1,5,2-Dioxazepane hydrobromide in chemical synthesis. Their work demonstrated various ring opening reactions and cyclization processes, which are crucial in understanding the chemical behavior of related compounds (Šafár̆ et al., 2000).
Pharmacological Research : Although directly related studies on this compound are scarce, research on similar compounds like benzazepines and dioxazoles could provide indirect insights. For instance, a study by Thomsen et al. (2008) on lorcaserin, a benzazepine derivative, sheds light on its pharmacological characterization, which might be relevant to understanding the properties and potential applications of this compound in a similar context (Thomsen et al., 2008).
Protecting Groups in Organic Synthesis : The study by Couturier et al. (2002) on 5,5-Dimethyl-1,4,2-dioxazoles as hydroxamic acid protecting groups could provide relevant insights. This research highlights the application of certain dioxazole derivatives in protecting groups for organic synthesis, which might be similar to potential applications of this compound (Couturier et al., 2002).
Synthetic Methodology and Catalysis : The work by Sparrow et al. (2012) discusses an efficient synthesis of dioxazepanes and their use as electrophiles in reactions. This study can provide valuable information on synthetic methods and catalytic processes relevant to similar compounds like this compound (Sparrow et al., 2012).
Propriétés
IUPAC Name |
1,5,2-dioxazepane;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.BrH/c1-2-6-3-4-7-5-1;/h5H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFEFUCROEWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCON1.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


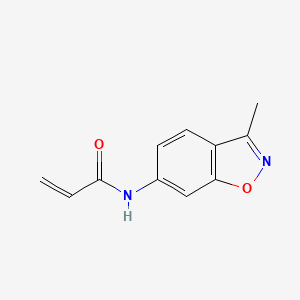

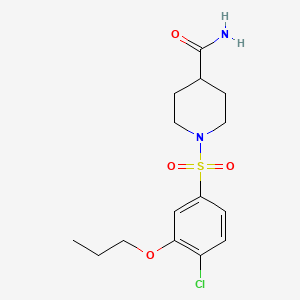
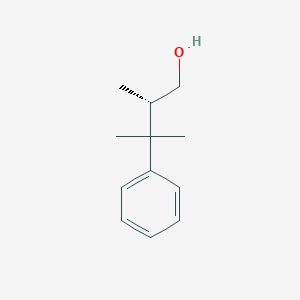
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)
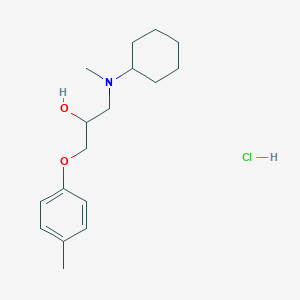
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2994810.png)
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one](/img/structure/B2994812.png)
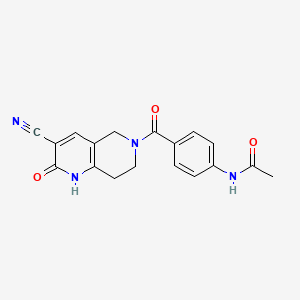
![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

